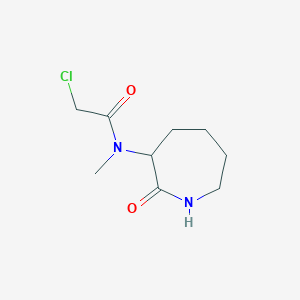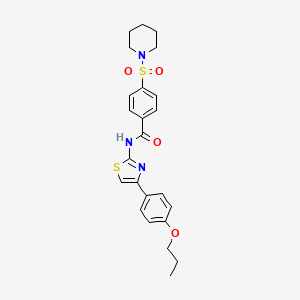
2,3-Difluoro-4'-(methylsulfanyl)-1,1'-biphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2,3-Difluoro-4'-(methylsulfanyl)-1,1'-biphenyl, commonly referred to as 2,3-DFMSP, is a compound that has gained increasing attention in the scientific community due to its unique properties and potential applications. This molecule has a wide range of uses, from being used as an intermediate for the synthesis of pharmaceuticals to being used as a catalyst in organic reactions.
Scientific Research Applications
Pharmaceutical Research
2,3-Difluoro-4’-(methylsulfanyl)-1,1’-biphenyl is often explored in pharmaceutical research for its potential as a building block in drug synthesis. Its unique chemical structure, featuring both fluorine and sulfur groups, can enhance the bioavailability and metabolic stability of drug candidates. Researchers investigate its use in developing new medications for various diseases, including cancer and inflammatory conditions .
Organic Synthesis
This compound is valuable in organic synthesis, particularly in the creation of complex organic molecules. Its biphenyl structure serves as a versatile scaffold for constructing more intricate chemical entities. It is used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds, which are essential in the synthesis of pharmaceuticals, agrochemicals, and materials science .
Material Science
In material science, 2,3-Difluoro-4’-(methylsulfanyl)-1,1’-biphenyl is studied for its potential applications in the development of advanced materials. Its unique electronic properties, influenced by the presence of fluorine atoms, make it a candidate for use in organic semiconductors and conductive polymers. These materials are crucial for the advancement of electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics .
properties
IUPAC Name |
1,2-difluoro-3-(4-methylsulfanylphenyl)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F2S/c1-16-10-7-5-9(6-8-10)11-3-2-4-12(14)13(11)15/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQZPPHHBLZLAGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C2=C(C(=CC=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Difluoro-4'-(methylsulfanyl)-1,1'-biphenyl | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-Bromo-2-[(4-methylbenzyl)oxy]benzaldehyde](/img/structure/B2480672.png)




![Tert-butyl N-[1-(2-amino-1,3-thiazol-4-yl)cyclopropyl]carbamate](/img/structure/B2480680.png)
![2-imino-1-(2-methoxyethyl)-N-(2-morpholinoethyl)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2480682.png)


![N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-1H-pyrazole-4-carboxamide](/img/structure/B2480687.png)

![4-Methyl-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-1,3-oxazole-5-carboxylic acid](/img/structure/B2480689.png)